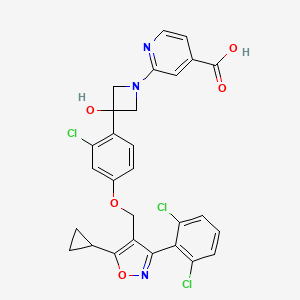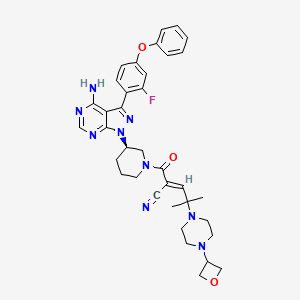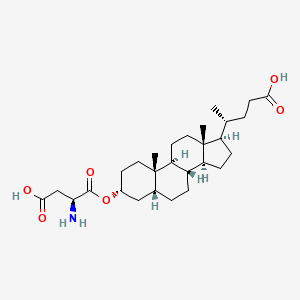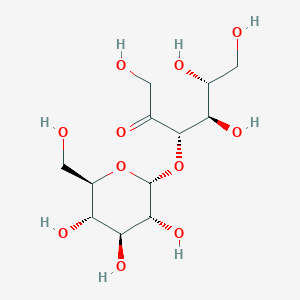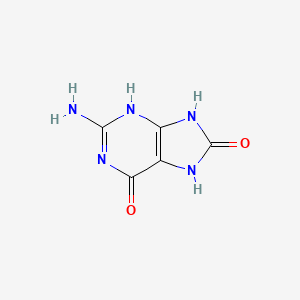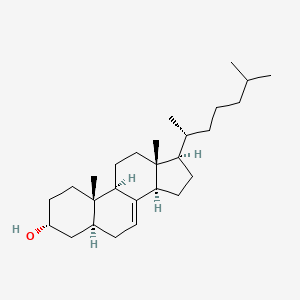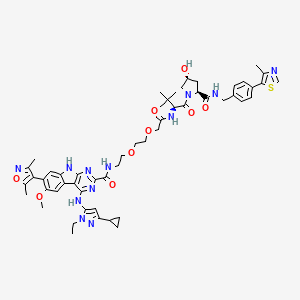
Gln-AMS TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gln-AMS (TFA): It specifically inhibits glutaminyl-tRNA synthetase with a Ki value of 1.32 µM . This compound is primarily used in scientific research for its ability to inhibit bacterial growth by targeting the protein synthesis machinery.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Gln-AMS (TFA) involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the amine group: The amine group is protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl).
Coupling reaction: The protected amine is then coupled with an adenylate moiety using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: The protecting group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods: : Industrial production of Gln-AMS (TFA) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: : Gln-AMS (TFA) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or water.
Hydrolysis reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the compound.
Major Products: : The major products formed from these reactions include the corresponding substituted derivatives or hydrolyzed fragments of Gln-AMS (TFA) .
Scientific Research Applications
Chemistry: : Gln-AMS (TFA) is used as a tool compound to study the inhibition of aminoacyl-tRNA synthetases. It helps in understanding the enzyme’s mechanism and developing new inhibitors .
Biology: : In biological research, Gln-AMS (TFA) is used to study protein synthesis and its regulation. It is also used to investigate the role of glutaminyl-tRNA synthetase in various cellular processes .
Medicine: Its ability to inhibit bacterial protein synthesis makes it a promising candidate for drug development .
Industry: : In the industrial sector, Gln-AMS (TFA) is used in the production of research reagents and as a reference compound in quality control processes .
Mechanism of Action
Gln-AMS (TFA) exerts its effects by inhibiting glutaminyl-tRNA synthetase, an enzyme responsible for attaching glutamine to its corresponding tRNA. This inhibition prevents the formation of glutaminyl-tRNA, thereby blocking protein synthesis in bacteria. The compound binds to the active site of the enzyme, mimicking the natural substrate and preventing its proper function .
Comparison with Similar Compounds
Similar Compounds
Myricetin 3-O-α-L-arabinopyranoside: Another aminoacyl-tRNA synthetase inhibitor with a different target specificity.
Gepotidacin: A novel antibacterial agent targeting bacterial DNA gyrase and topoisomerase IV.
Amycolatopsin A: An antibacterial compound with a different mechanism of action.
Uniqueness: : Gln-AMS (TFA) is unique in its specific inhibition of glutaminyl-tRNA synthetase, making it a valuable tool for studying this enzyme and developing new antibacterial agents. Its high specificity and potency distinguish it from other aminoacyl-tRNA synthetase inhibitors .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O8S.C2HF3O2/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23;3-2(4,5)1(6)7/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20);(H,6,7)/t6-,7+,10+,11+,15+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKPSIJRHFDWMM-RVUKTNCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N8O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
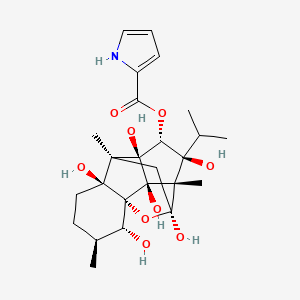
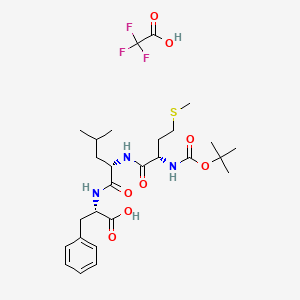
![(6S,12R,15S,18S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B8075247.png)
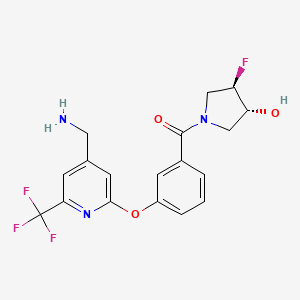
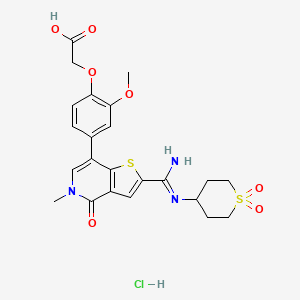
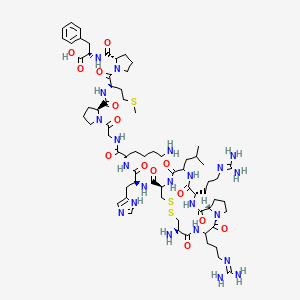
![(2R)-2-amino-N-[(1R,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B8075267.png)
